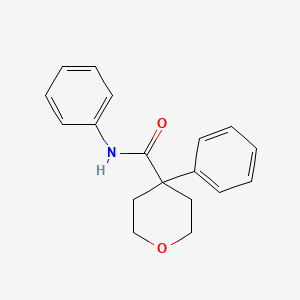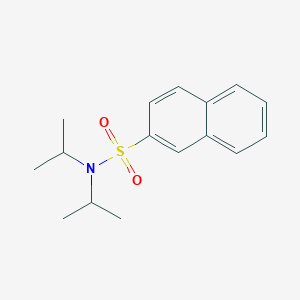
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological processes, including inflammation, cell proliferation, and apoptosis. In
Mechanism of Action
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its effects by inhibiting the activity of the protein kinase, RIPK1. RIPK1 plays a key role in regulating various biological processes, including inflammation, cell proliferation, and apoptosis. By inhibiting the activity of RIPK1, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating the immune response. This compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It can be difficult to deliver this compound to specific tissues or cells, and its effects can be variable depending on the cell type or disease model being studied.
Future Directions
There are several future directions for the study of 4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is to investigate its use in combination with other therapies for the treatment of cancer or neurodegenerative diseases. Another potential direction is to develop more specific inhibitors of RIPK1 that can be used in a clinical setting. Additionally, more research is needed to fully understand the effects of this compound on various biological processes and to identify potential side effects or limitations of its use.
Synthesis Methods
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-(4-nitrophenyl)cyclohexanone. This intermediate is then reacted with thiourea to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in regulating the immune response. This compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-(4-nitrophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-9-13-15(10-5-7-11(8-6-10)19(20)21)12-3-1-2-4-14(12)18-16(13)22/h5-8H,1-4H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQOFXXGVBFGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)





![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)


![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)
